molecular formula C25H26N2O6 B2515848 Fmoc-L-Lys(Poc) CAS No. 1584133-25-4

Fmoc-L-Lys(Poc)

Cat. No.: B2515848
CAS No.: 1584133-25-4
M. Wt: 450.491
InChI Key: YSQVUCRWISQVDU-QFIPXVFZSA-N
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Description

Fmoc-L-Lys(Pac)-OH is a protected lysine derivative critical for solid-phase peptide synthesis (SPPS). The ε-amino group of lysine is shielded by a phenacyl (Pac) group, while the α-amino group is protected by 9-fluorenylmethoxycarbonyl (Fmoc). This dual protection ensures selective deprotection during peptide chain assembly. The synthesis involves Boc removal using HCl/dioxane, followed by Pac introduction via phenylacetyl chloride under basic conditions, achieving a 73% yield for the final product . The Pac group is stable under standard Fmoc-SPPS conditions but can be cleaved with strong acids (e.g., HF or TFMSA), making it suitable for specialized applications requiring orthogonal protection strategies.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQVUCRWISQVDU-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Poc) typically involves the protection of the lysine amino acid with the Fmoc group at the amino terminus and the Poc group at the side chain amino group. The Fmoc group can be introduced by reacting the lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Poc group is introduced by reacting the lysine with pyrrolidinooxycarbonyl chloride (Poc-Cl) under similar conditions .

Industrial Production Methods

Industrial production of Fmoc-L-Lys(Poc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to ensure high purity and yield .

Chemical Reactions Analysis

Deprotection Reactions

Fmoc-L-Lys(Poc) undergoes selective deprotection to enable further chemical modifications:

Fmoc Group Removal

  • Reagents/Conditions : Piperidine (20–30% v/v) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) .

  • Mechanism : Base-induced β-elimination cleaves the fluorenylmethyloxycarbonyl (Fmoc) group, regenerating the free amine.

  • Kinetics : Typically completes within 5–30 minutes at room temperature .

Poc Group Removal

  • Reagents/Conditions : Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) or water .

  • Mechanism : Acidolysis cleaves the pyrrolidinooxycarbonyl (Poc) group, exposing the ε-amino side chain.

Reagents and Conditions

ReagentRoleSolvent
N,N’-Diisopropylcarbodiimide (DIC)ActivatorDMF/DCM
Hydroxybenzotriazole (HOBt)Coupling additiveDMF/DCM

Reaction Outcomes

  • Efficiency : Coupling yields exceed 95% under optimized conditions .

  • Byproducts : Minimized due to the steric protection offered by the Poc group .

Polymerization via Ring-Opening (ROP)

Fmoc-L-Lys(Poc) serves as a monomer for synthesizing polypeptides:

Table 1: Polymerization Characterization Data

HomopolypeptideMₙ (g/mol)Reaction Time (Days)FT-IR Peaks (cm⁻¹)
Poly(Nε-Fmoc-l-Lys)₂₅3.25 × 10³31650 (amide I)
Poly(Nε-Fmoc-l-Lys)₇₈10.0 × 10³41650 (amide I)

Co-Assembly in Supramolecular Gels

Fmoc-L-Lys(Poc) derivatives form hydrogels through non-covalent interactions:

Gel Formation Protocol

  • Solvent System : DMSO and phosphate buffer (pH 7.4).

  • Cross-Linking : Hydrogen bonds and hydrophobic interactions stabilize the gel matrix.

  • Verification : Gelation confirmed via inverted test tube method .

Table 2: Thermal Degradation of Co-Assembled Gels

SampleT onset (°C)T peak (°C)Residue (%)
Lys6214434.18
Lys_Ser2713842.77
Lys_Glu279738.17

Stability and Degradation

Thermogravimetric analysis (TGA) reve

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Lys(Poc) serves as a vital building block in solid-phase peptide synthesis (SPPS). The compound allows for the protection of amines, facilitating the construction of complex peptides. The deprotection process is typically conducted using piperidine in DMF, enabling the amino group to participate in peptide bond formation.

Bioconjugation Techniques

The compound is instrumental in bioconjugation methods, where it aids in attaching peptides to biomolecules like antibodies or nanoparticles. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Antibacterial Properties

Recent studies have indicated that Fmoc derivatives, including Fmoc-Lys(Poc), exhibit antibacterial activity against various strains of bacteria. This property suggests potential applications in developing new antimicrobial agents by disrupting bacterial cell membranes or interfering with metabolic processes .

Drug Development

In drug development, Fmoc-L-Lys(Poc) plays a significant role in creating peptide-based therapeutics. Its structural modifications can optimize biological activity and pharmacokinetic properties, enhancing stability against enzymatic degradation.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing poly(Nε-Fmoc-l-lysine) homopolypeptides demonstrated the versatility of Fmoc-Lys(Poc) as a monomer. Characterization techniques such as NMR and FT-IR spectroscopy confirmed successful polymerization, leading to materials with potential applications in drug delivery systems due to their biocompatibility and ability to form hydrogels.

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of Fmoc-Lys derivatives against Staphylococcus aureus and Escherichia coli. The results revealed significant reductions in bacterial viability, indicating that Fmoc-modified lysines could serve as promising candidates for developing new antibiotics.

Biochemical Properties

Fmoc-L-Lys(Poc) influences several biochemical pathways during peptide synthesis:

  • Mechanism of Action : The introduction and removal of the Fmoc group are critical steps in SPPS.
  • Cellular Effects : The synthesized peptides can affect cell signaling pathways and gene expression.
  • Metabolic Pathways : It is involved in the metabolic pathways related to peptide synthesis.

Table 1: Summary of Biological Activities of Fmoc-Lys(Poc)

Activity TypeDescription
Peptide SynthesisBuilding block for complex peptides
AntibacterialEffective against gram-positive and gram-negative bacteria
Drug DevelopmentEnhances stability and therapeutic potential

Mechanism of Action

The mechanism of action of Fmoc-L-Lys(Poc) involves the protection of the amino groups of lysine to prevent unwanted side reactions during peptide synthesis. The Fmoc group protects the amino terminus, while the Poc group protects the side chain amino group. These protecting groups are selectively removed under specific conditions to allow for the sequential addition of amino acids and the formation of peptide bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Fmoc-L-Lys(Boc)-OH

  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is acid-labile, requiring trifluoroacetic acid (TFA) for cleavage. This contrasts with Pac, which demands harsher acids.
  • Synthesis Efficiency : Synthesized via copper complex intermediates, Fmoc-L-Lys(Boc)-OH achieves 91.7% yield and 99.1% purity under optimized conditions (room temperature, 3 hours) .
  • Applications : A standard building block in SPPS due to its high stability and compatibility with automated synthesizers .

Fmoc-L-Lys(Fmoc)-OH

  • Hydrophobicity & Self-Assembly : The dual Fmoc groups enhance hydrophobicity (cLogP ~5.51) and π-π stacking, enabling ultralow critical gelation concentrations (CGC = 0.001 wt%) in hydrogels. This is superior to Pac- or Boc-protected analogs (CGC = 0.04–0.1 wt%) .
  • Limitations : Base-labile Fmoc groups restrict gelation to solvent-switch methods, unlike pH-triggered systems used for Pac derivatives .

Fmoc-L-Lys(Ac)-OH

  • Steric Effects : The acetyl (Ac) group is smaller than Pac or Boc, minimizing steric hindrance in peptide folding.
  • Synthesis Monitoring : Used in studies requiring real-time LC-MS tracking of lysine acetylation during SPPS .

Fmoc-L-Lys(N₃)-OH

  • Functional Handle : The azide (N₃) group enables click chemistry (e.g., CuAAC) for bioconjugation, a unique feature absent in Pac/Boc derivatives. Applications include fluorescent labeling and polymer synthesis .

Fmoc-L-Lys(Dde)-OH

  • Orthogonal Deprotection : The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is cleaved selectively with hydrazine, enabling site-specific modifications (e.g., biotinylation) without disrupting other protections .

Data Tables

Table 1: Protecting Group Properties

Compound Protecting Group Deprotection Condition cLogP Key Application
Fmoc-L-Lys(Pac)-OH Phenacyl (Pac) HF/TFMSA ~5.0* Acid-stable SPPS
Fmoc-L-Lys(Boc)-OH Boc TFA ~4.5* Standard SPPS
Fmoc-L-Lys(Fmoc)-OH Fmoc Piperidine (base) 5.51 Supramolecular hydrogels
Fmoc-L-Lys(Ac)-OH Acetyl (Ac) Hydroxylamine ~3.8* Minimal steric hindrance
Fmoc-L-Lys(N₃)-OH Azide (N₃) Click chemistry (CuAAC) ~4.2* Bioconjugation
Fmoc-L-Lys(Dde)-OH Dde Hydrazine ~5.2* Orthogonal modifications

*Estimated from structural analogs in –3.

Table 2: Gelation Performance Comparison

Compound CGC (wt%) Gelation Method Fiber Thickness (STEM) Reference
Fmoc-L-Lys(Fmoc)-Asp-OH 0.001 Solvent switch Thin, uniform
Dehydrotripeptides 1–2 0.04–0.1 pH trigger Thick, variable
Fmoc-L-Lys(Pac)-OH N/A Not reported N/A

Key Research Findings

Hydrogel Applications : Fmoc-L-Lys(Fmoc)-OH derivatives form hydrogels with exceptional mechanical strength due to strong π-π interactions, though their base sensitivity limits methodology .

Synthetic Efficiency : Fmoc-L-Lys(Boc)-OH outperforms Pac derivatives in yield (91.7% vs. 73%) and purity, attributed to optimized copper-complexation protocols .

Functional Versatility : Azide- and Dde-protected lysines enable post-synthetic modifications critical for drug delivery and glycopeptide engineering .

Biological Activity

Fmoc-L-Lys(Poc), or Nα-Fmoc-Nε-(2-pyridylcarbonyl)-L-lysine, is a derivative of lysine that is widely utilized in peptide synthesis and drug development. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and compatibility with various synthetic methodologies. This article delves into the biological activity of Fmoc-L-Lys(Poc), exploring its applications in peptide synthesis, drug development, and other biochemical processes.

Peptide Synthesis

Fmoc-L-Lys(Poc) serves as a crucial building block in the solid-phase peptide synthesis (SPPS) process. The Fmoc group allows for easy deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. This compound's ability to form stable linkages with other amino acids enhances the yield and purity of synthesized peptides, making it an essential reagent in the field of peptide chemistry .

Drug Development

In drug development, Fmoc-L-Lys(Poc) plays a significant role in creating peptide-based therapeutics. Its structural modifications enable researchers to optimize biological activity and pharmacokinetic properties. For instance, studies have shown that incorporating Fmoc-L-Lys(Poc) into peptide sequences can enhance their stability against enzymatic degradation, thereby improving their therapeutic potential .

Bioconjugation

The compound is also utilized in bioconjugation techniques , where it facilitates the attachment of peptides to biomolecules such as antibodies or nanoparticles. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Antibacterial Activity

Recent research has highlighted the antibacterial properties of Fmoc derivatives, including Fmoc-Lys(Poc). Studies indicate that these compounds exhibit activity against both gram-positive and gram-negative bacteria, suggesting their potential use in developing antimicrobial agents . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing poly(Nε-Fmoc-l-lysine) homopolypeptides demonstrated the versatility of Fmoc-Lys(Poc) as a monomer. The synthesized polypeptides were characterized using techniques such as NMR and FT-IR spectroscopy. Results indicated successful polymerization, leading to materials with potential applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of Fmoc-Lys derivatives against various bacterial strains. The results revealed that these compounds significantly reduced bacterial viability, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that Fmoc-modified lysines could serve as promising candidates for developing new antibiotics .

Table 1: Summary of Biological Activities of Fmoc-Lys(Poc)

Activity TypeDescriptionReferences
Peptide SynthesisUsed as a building block in SPPS for high-purity peptide synthesis
Drug DevelopmentEnhances stability and bioactivity of peptide therapeutics
BioconjugationFacilitates attachment to biomolecules for targeted delivery systems
AntibacterialExhibits activity against gram-positive and gram-negative bacteria

Table 2: Characterization Techniques for Poly(Nε-Fmoc-l-lysine)

TechniquePurpose
NMR SpectroscopyCharacterization of molecular structure
FT-IR SpectroscopyIdentification of functional groups
Size Exclusion ChromatographyDetermination of molecular weight

Q & A

Q. What are the optimal conditions for synthesizing Fmoc-L-Lys(Poc) with high purity?

The synthesis of Fmoc-L-Lys(Poc) requires careful optimization of reaction solvents and deprotection agents. Studies demonstrate that using water-acetone as a solvent system and 8-hydroxyquinoline as a de-coppering agent yields 91.7% purity with >99% recovery. Reaction parameters such as stoichiometry (n(lysine-copper complex):n(Fmoc-Osu) = 1.00:0.98) and room-temperature incubation for 3 hours are critical for efficiency .

Q. How should Fmoc-L-Lys(Poc) be purified to minimize side products during solid-phase peptide synthesis (SPPS)?

Reverse-phase HPLC with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended to resolve Fmoc-L-Lys(Poc) from truncated sequences or byproducts. Pre-purification via precipitation in cold diethyl ether can also remove excess reagents. Analytical LC-MS (ESI or MALDI-TOF) should confirm mass accuracy (e.g., [M+H]+ = 756.7 Da) .

Q. What solubility characteristics should be considered for stock solution preparation?

Fmoc-L-Lys(Poc) exhibits limited solubility in aqueous buffers but dissolves well in DMSO or DMF (10–50 mM). For biological assays, dilute working solutions (≤1 mM) in PBS or Tris-HCl (pH 7.4) to avoid precipitation. Note that HFIP (hexafluoroisopropanol) enhances solubility in hydrophobic environments, as demonstrated in click chemistry reactions .

Advanced Research Questions

Q. How does the stability of Fmoc-L-Lys(Poc) vary under different reaction conditions, such as in strain-promoted azide-alkyne cycloaddition (SPAAC)?

Fmoc-L-Lys(Poc) derivatives like Fmoc-L-Lys(N3)-OH remain stable in SPAAC reactions when buffered with 8.6 mM TEA + 100 mM HFIP (pH 7.0–8.5). LC-MS monitoring shows >95% conversion to triazole adducts after 24 hours. However, acidic conditions (pH < 6) or prolonged exposure to UV light can degrade the Fmoc group, necessitating controlled environments .

Q. What analytical methods are most effective for characterizing Fmoc-L-Lys(Poc)-modified peptides?

High-resolution NMR (500 MHz or higher) in DMSO-d6 or CDCl3 resolves Boc/Fmoc proton signals (δ 7.3–7.8 ppm for Fmoc aromatic protons). For complex conjugates, tandem MS/MS with collision-induced dissociation (CID) identifies site-specific modifications. Circular dichroism (CD) spectroscopy further confirms secondary structural integrity post-modification .

Q. How does Fmoc-L-Lys(Poc) interact with pseudoproline motifs in peptide synthesis?

Pseudoproline derivatives (e.g., Fmoc-L-Lys(Boc)-Thr[Ψ(Me,Me)Pro]-OH) reduce aggregation during SPPS by introducing conformational flexibility. Kinetic studies show a 30% reduction in coupling times for hydrophobic sequences when using Fmoc-L-Lys(Poc) with ΨPro motifs. However, Boc deprotection with TFA (20% v/v) must be timed precisely to avoid side-chain cleavage .

Q. What are the challenges in scaling up Fmoc-L-Lys(Poc)-based conjugates for in vivo applications?

Batch-to-batch variability in lipophilic derivatives (e.g., Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH) requires stringent QC via HPLC (>95% purity) and endotoxin testing (<0.1 EU/mg). Stability during lyophilization depends on cryoprotectants (e.g., trehalose) and storage at −80°C. In vivo biodistribution studies in rodents highlight renal clearance as a key challenge for PEGylated variants .

Methodological Considerations

Q. How can researchers mitigate side reactions during Fmoc-L-Lys(Poc) incorporation into branched peptides?

Use Mtt (4-methyltrityl) protection for lysine side chains, which allows selective deprotection with 1% TFA in DCM. For example, Fmoc-L-Lys(Mtt)-OH enables orthogonal modification of branching sites without disrupting the Fmoc group. Post-synthesis, validate branching efficiency via SEC (size-exclusion chromatography) .

Q. What strategies improve the yield of Fmoc-L-Lys(Poc) in automated SPPS?

Double coupling protocols with HATU/DIPEA (1:2 molar ratio) enhance acylation efficiency for sterically hindered residues. Microwave-assisted synthesis (50°C, 10 min per cycle) further improves incorporation rates by 25%. Post-assembly, treat resins with 20% piperidine in DMF (2 × 5 min) for complete Fmoc deprotection .

Q. How do solvent polarity and temperature affect the catalytic activity of Fmoc-L-Lys(Poc) in polymer synthesis?

In ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), Fmoc-L-Lys(Poc) acts as a initiator. Polar aprotic solvents (e.g., DMF) at 0–4°C favor controlled molecular weight distribution (Đ = 1.1–1.3), while elevated temperatures (>25°C) accelerate undesired chain termination. Monitor polymerization via GPC (gel permeation chromatography) .

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